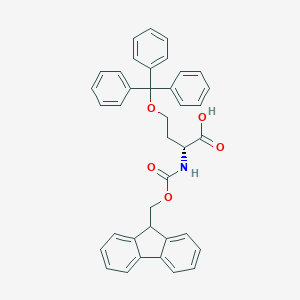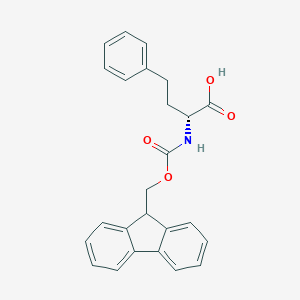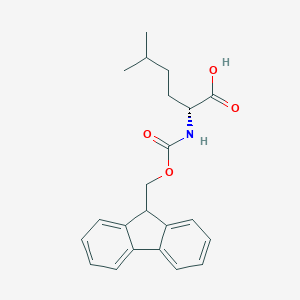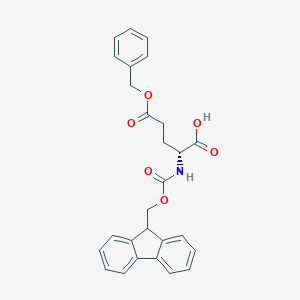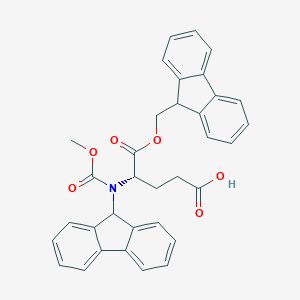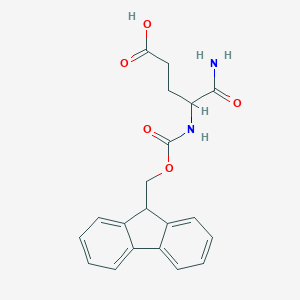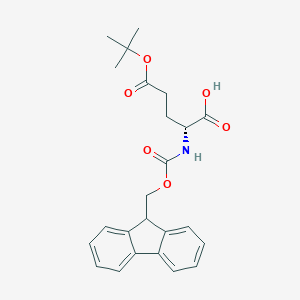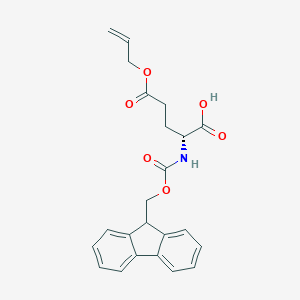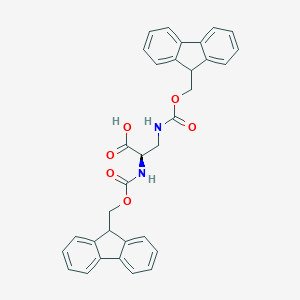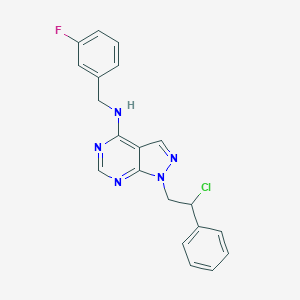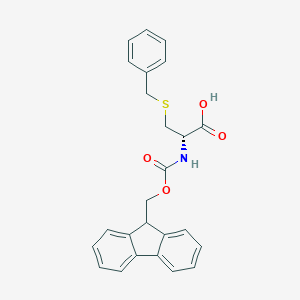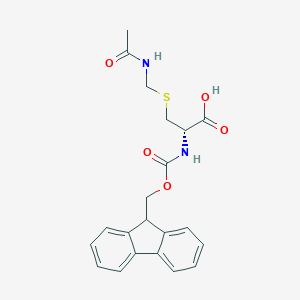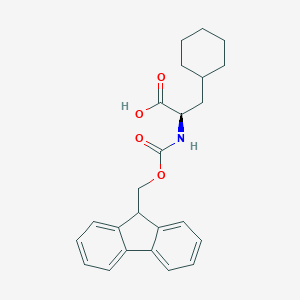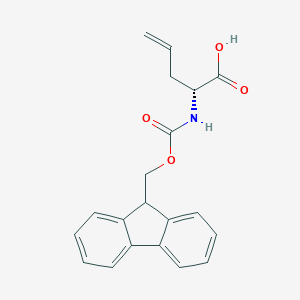
Fmoc-D-Allylglycine
概要
説明
Fmoc-D-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-D-allyl-Gly-OH and ®-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid . The molecular weight of this compound is 337.4 g/mol .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of research in recent years . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Structure Analysis
The molecular structure of this compound has been studied using computational molecular dynamics simulations alongside experimental analyses . These studies provide insights into the structure of the Fmoc-dipeptide supramolecular assembly .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied . The molecular weight of this compound is 337.4 g/mol . Its molecular formula is C20H19NO4 .
科学的研究の応用
Peptide Synthesis and Modification : Fmoc-D-Allylglycine is utilized in the synthesis of peptides, such as the construction of carbohydrate-based antitumor vaccines (Biswas, Coltart, & Danishefsky, 2002), and the preparation of α-aminoglycine-containing peptides (Rene & Badet, 1996).
Drug Development and Antitumor Applications : Its role in the synthesis of glycosyl amino acids and the subsequent application in developing polyvalent antitumor vaccines is significant (Biswas, Coltart, & Danishefsky, 2002).
Preparation of Novel Compounds : this compound has been used in the preparation of various novel compounds, including Fmoc-modified amino acids and peptides for the fabrication of functional materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid Phase Peptide Synthesis (SPPS) : It is used in SPPS for synthesizing peptides with specific properties, such as increased stability and bioactivity (Brieke & Cryle, 2014).
Biomedical Research : In biomedical applications, this compound-based peptides have been evaluated for their biocompatibility, such as in the development of peptide hydrogels for drug delivery systems in ophthalmology (Liang et al., 2010).
Chemical Research : Its use in chemical research includes the synthesis of 2-amino-8-oxodecanoic acids, components in natural histone deacetylase inhibitors (Rodriquez et al., 2006), and in the development of novel synthesis strategies for complex amino acids (Polyak & Krauss, 2022).
Safety and Hazards
When handling Fmoc-D-Allylglycine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Fmoc-D-Allylglycine is primarily used as a building block in the synthesis of protected enantiomerically pure 2-deoxystreptamine and carba analogs of disulfide-bridged peptides . The primary targets of this compound are the amino groups in peptide chains .
Mode of Action
The 9-fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It protects the amino groups during peptide synthesis, preventing them from engaging in undesired side reactions with electrophiles . The Fmoc group can be removed under mildly basic conditions such as with piperidine, diethylamine, or morpholine .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of the action of this compound is the synthesis of peptides with protected amino groups. This protection allows for the synthesis of complex peptides without the risk of side reactions . After the removal of the Fmoc group, the resulting free amine can engage in further reactions to build the desired peptide chain .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is removed under mildly basic conditions . Additionally, the reaction conditions for the removal of the Fmoc group can be optimized using acidic hydrogenolysis .
生化学分析
Biochemical Properties
Fmoc-D-Allylglycine plays a significant role in biochemical reactions. It is often used as a building block in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal .
Cellular Effects
For instance, Fmoc-phenylalanine has demonstrated antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms .
Molecular Mechanism
The molecular mechanism of this compound largely involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during synthesis, and can be removed by base to reveal the amine group . This allows for controlled reactions during peptide synthesis.
Temporal Effects in Laboratory Settings
This compound exhibits high thermal stability, even at low minimum hydrogelation concentration . This stability is crucial for its use in peptide synthesis and other biochemical applications.
Metabolic Pathways
It is known that the Fmoc group can be removed by base, which is a common step in many metabolic pathways .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427396 | |
| Record name | Fmoc-D-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170642-28-1 | |
| Record name | Fmoc-D-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
